Product packaging for 2-(Thiophen-2-ylmethylene)malononitrile(Cat. No.:CAS No. 28162-32-5)

2-(Thiophen-2-ylmethylene)malononitrile

Cat. No.: B1293421
CAS No.: 28162-32-5
M. Wt: 160.2 g/mol
InChI Key: VABTYALPMVDJSR-UHFFFAOYSA-N
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Description

Contextualization within Organic Chemistry and Heterocyclic Compounds

2-(Thiophen-2-ylmethylene)malononitrile is an organic compound that holds a significant position at the intersection of several key areas of organic chemistry. evitachem.com Its structure is characterized by a thiophene (B33073) ring linked to a malononitrile (B47326) group via a methylene (B1212753) bridge. evitachem.com Thiophene is an aromatic five-membered heterocycle containing a sulfur atom, a structural motif found in numerous pharmaceuticals and electroactive materials. ontosight.ai The malononitrile group, with its two cyano (-CN) functionalities, is a potent electron-withdrawing group and a versatile reactant in various chemical transformations. evitachem.comontosight.ai The combination of these two moieties in this compound results in a molecule with unique electronic properties and a high degree of reactivity, making it a subject of considerable interest in synthetic organic chemistry. evitachem.comontosight.ai

Chemical Properties of this compound

PropertyValue
CAS Number 28162-32-5
Molecular Formula C8H4N2S
Molecular Weight 160.20 g/mol

Significance as a Synthetic Intermediate

The chemical architecture of this compound makes it a valuable intermediate in the synthesis of a wide array of more complex molecules. evitachem.comontosight.ai Its reactivity is largely dictated by the electrophilic character of the double bond, which is activated by the two cyano groups, and the nucleophilic nature of the thiophene ring. evitachem.com

In the field of medicinal chemistry, this compound serves as a scaffold for the synthesis of various heterocyclic compounds with potential biological activities. ontosight.ai Derivatives of this compound have been investigated for a range of therapeutic applications, including antimicrobial, antiviral, and anticancer properties. ontosight.ai For instance, a derivative, 2-[(5-Methylthiophen-2-yl)methylidene]malononitrile, has been identified as an intermediate in the synthesis of a cardiovascular drug. nih.gov The thiophene ring is a well-known pharmacophore, and its combination with the reactive malononitrile unit allows for the construction of diverse molecular libraries for drug discovery.

The electronic properties of this compound, arising from its conjugated system and the presence of the electron-rich thiophene ring and electron-withdrawing cyano groups, make it an attractive building block for advanced materials. evitachem.comontosight.ai It has been explored for applications in the field of organic electronics and polymer science. evitachem.com The planar and conjugated structure of its derivatives is particularly suited for the development of organic semiconductors and dyes for solar cells. ontosight.ai For example, 2-((5-(4-(diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile (DPTMM) has been utilized as a donor molecule in organic solar cells. rsc.org

Historical Overview of Relevant Synthetic Methodologies

The primary and most well-established method for the synthesis of this compound is the Knoevenagel condensation. evitachem.comontosight.ai This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, in this case, thiophene-2-carbaldehyde (B41791) and malononitrile. evitachem.comontosight.ai

Historically, the Knoevenagel condensation has been carried out using basic catalysts such as primary and secondary amines, with piperidine (B6355638) being a common choice. evitachem.com The reaction proceeds through the formation of a carbanion from the malononitrile, which then acts as a nucleophile, attacking the carbonyl carbon of the thiophene-2-carbaldehyde. Subsequent dehydration leads to the formation of the final product.

Over the years, research has focused on developing more efficient and environmentally friendly methods for this transformation. This has led to the exploration of various catalytic systems and reaction conditions. nih.govbhu.ac.in Modern approaches include the use of:

Multicomponent reactions: These strategies allow for the synthesis of the target molecule in a single step from multiple starting materials, improving efficiency. evitachem.com

One-pot synthesis: This involves carrying out multiple reaction steps in the same vessel, which simplifies the process and reduces waste. evitachem.com

Green catalysts: Researchers have investigated the use of more benign catalysts, such as amino-bifunctional frameworks and even natural catalysts like lemon juice, to promote the Knoevenagel condensation under milder conditions. nih.govresearchgate.net

These advancements have made the synthesis of this compound more accessible and sustainable, further enhancing its utility as a key synthetic intermediate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4N2S B1293421 2-(Thiophen-2-ylmethylene)malononitrile CAS No. 28162-32-5

Properties

IUPAC Name

2-(thiophen-2-ylmethylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2S/c9-5-7(6-10)4-8-2-1-3-11-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABTYALPMVDJSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10182427
Record name Malononitrile, (2-thienylmethylene)-
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Molecular Weight

160.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28162-32-5
Record name 2-(2-Thienylmethylene)propanedinitrile
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Record name 2-(Thiophen-2-yl)malononitrile
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Record name 28162-32-5
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Record name Malononitrile, (2-thienylmethylene)-
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Record name 2-(THIOPHEN-2-YL)MALONONITRILE
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Synthetic Strategies and Methodologies for 2 Thiophen 2 Ylmethylene Malononitrile

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield a new carbon-carbon double bond. In the context of 2-(Thiophen-2-ylmethylene)malononitrile synthesis, this involves the reaction of an aldehyde with a highly reactive methylene (B1212753) compound.

Reaction of Thiophene-2-carbaldehyde (B41791) with Malononitrile (B47326)

The most direct and widely employed method for the synthesis of this compound is the Knoevenagel condensation between thiophene-2-carbaldehyde and malononitrile. Malononitrile, with its acidic methylene protons situated between two electron-withdrawing nitrile groups, serves as an excellent nucleophile precursor. The reaction is typically facilitated by a basic catalyst, which deprotonates the malononitrile to form a reactive carbanion. This carbanion then attacks the electrophilic carbonyl carbon of thiophene-2-carbaldehyde. The subsequent elimination of a water molecule from the intermediate aldol-type adduct yields the desired product.

The general reaction scheme is as follows:

Reaction scheme for the Knoevenagel condensation of thiophene-2-carbaldehyde and malononitrile

This reaction is favored due to the high reactivity of both starting materials and can often be carried out under mild conditions to produce high yields of the target compound.

Catalyst-Dependent Condensations

The choice of catalyst plays a pivotal role in the efficiency and outcome of the Knoevenagel condensation. Various catalytic systems, ranging from simple organic bases to more complex organocatalysts, have been successfully employed for the synthesis of this compound and its analogues.

Piperidine (B6355638), a secondary amine, is a commonly used and effective basic catalyst for the Knoevenagel condensation. Its role is to facilitate the deprotonation of malononitrile, thereby generating the nucleophilic carbanion required for the initial attack on the aldehyde. Piperidine-catalyzed reactions are often straightforward to perform and can provide excellent yields of the desired product. The reaction is typically carried out in a suitable organic solvent at room temperature or with gentle heating.

ReactantsCatalystSolventTemperatureTimeYield
Thiophene-2-carbaldehyde, MalononitrilePiperidineEthanol (B145695)Reflux24 hHigh
Thiophene-2-carbaldehyde, MalononitrilePiperidineAcetonitrile (B52724)Reflux24 hHigh

This table presents illustrative data based on typical piperidine-catalyzed Knoevenagel condensations.

L-proline, a naturally occurring amino acid, has emerged as a versatile and environmentally benign organocatalyst for a variety of organic transformations, including the Knoevenagel condensation. L-proline can act as a bifunctional catalyst, utilizing its secondary amine group as a basic site to deprotonate the active methylene compound and its carboxylic acid group as an acidic site to activate the carbonyl group of the aldehyde. This dual activation mode can lead to enhanced reaction rates and high yields under mild conditions. L-proline catalysis aligns with the principles of green chemistry due to its low toxicity, biodegradability, and often mild reaction conditions. researchgate.net

ReactantsCatalystSolventTemperatureTimeYield
Aromatic Aldehydes, MalononitrileL-Proline (10 mol%)Deep Eutectic Solvents--up to 94.4%
Salicylaldehyde derivatives, Malonic acid estersL-Proline (10 mol%)Ethanol80 °C18 h94%

This table showcases the efficiency of L-proline in Knoevenagel condensations with various substrates, indicating its potential for the synthesis of this compound.

Beyond piperidine and L-proline, a diverse array of other catalytic systems has been explored for the Knoevenagel condensation, often with a focus on improving yields, reducing reaction times, and promoting greener reaction conditions. These include both homogeneous and heterogeneous catalysts.

Examples of other catalytic systems include:

Ammonium (B1175870) acetate (B1210297): A mild and inexpensive catalyst often used under solvent-free conditions or with microwave irradiation. bhu.ac.in

Basic ionic liquids: These can act as both the catalyst and the solvent, facilitating easy product separation and catalyst recycling.

Metal-Organic Frameworks (MOFs): Porous materials like Cu-based MOFs can act as efficient heterogeneous catalysts, allowing for easy recovery and reuse. nih.gov

Biogenic Carbonates: Environmentally friendly catalysts derived from biological sources have shown high efficiency in solvent-free Knoevenagel condensations. mdpi.com

Nanoparticles: Magnetic nanoparticles functionalized with amine groups have been used as recoverable catalysts, providing excellent yields in short reaction times. researchgate.net

CatalystSubstratesConditionsYieldReference
Ammonium AcetateAromatic Aldehydes, MalononitrileSonication, Room Temp, 5-7 minHigh bhu.ac.in
HKUST-ED (MOF)Benzaldehyde, MalononitrileEthanol, Room Temp, 5 min100% nih.gov
Biogenic Carbonates (Ca:Ba 50:50)5-HMF derivatives, MalononitrileSolvent-free, 100 °C, 1 h78% mdpi.com
Fe3O4@SiO2-3NAldehydes, Malononitrile-Excellent researchgate.net

This table highlights a selection of diverse catalytic systems and their performance in Knoevenagel condensation reactions.

Solvent Effects on Knoevenagel Condensation

Generally, polar protic solvents such as ethanol and water are effective for the Knoevenagel condensation. nih.gov They can stabilize the charged intermediates formed during the reaction. In some cases, polar aprotic solvents like acetonitrile have also been used successfully. nih.gov

Recent research has focused on minimizing the use of volatile and toxic organic solvents. Solvent-free conditions, often coupled with microwave or ultrasound irradiation, have proven to be highly efficient, leading to shorter reaction times and higher yields. bhu.ac.inumich.edu Aqueous conditions are also attractive from a green chemistry perspective, and in some instances, the reaction can proceed efficiently in water without the need for an organic co-solvent. researchgate.net The use of deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, has also been explored as a green reaction medium for L-proline-catalyzed Knoevenagel condensations, demonstrating enhanced reaction rates and improved yields. researchgate.net

SolventCatalystConditionsYieldObservations
EthanolHKUST-EDRoom Temperature100%Protic solvents generally perform well. nih.gov
AcetonitrileHKUST-EDRoom TemperatureHighAprotic solvent also effective. nih.gov
WaterWeak inorganic basesRoom Temperature50-100%Green and efficient medium. researchgate.net
Solvent-freeAmmonium AcetateSonication, Room TempHighEnvironmentally friendly, rapid reaction. bhu.ac.in
Deep Eutectic SolventsL-Proline-up to 94.4%Enhanced rates and yields. researchgate.net

This table summarizes the effect of different solvents on the Knoevenagel condensation, highlighting the trend towards greener reaction conditions.

Aqueous Media

The use of water as a solvent for organic reactions has gained significant attention due to its non-toxic, non-flammable, and readily available nature. The Knoevenagel condensation to produce this compound has been successfully performed in aqueous media, often with the aid of a catalyst to facilitate the reaction. Various catalysts have been explored to enhance the reaction rate and yield in water. For instance, cetyltrimethylammonium bromide (CTMAB) has been shown to be an effective catalyst for this condensation in water. The use of a water-ethanol mixture has also been reported to be an effective medium for the catalyst-free Knoevenagel condensation of pyridinecarbaldehydes with malononitrile, suggesting a potential strategy for thiophene-2-carboxaldehyde as well. researchgate.netbas.bg The reaction in aqueous media offers advantages such as simplified work-up procedures, as the product often precipitates from the reaction mixture and can be isolated by simple filtration.

CatalystSolventTemperatureTimeYield (%)
CTMABWaterNot SpecifiedNot SpecifiedHigh
NoneH2O:EtOH (1:1)Room Temp.30 min90-95
Solvent-Free Conditions

Solvent-free reactions represent a significant advancement in green chemistry, as they eliminate the environmental and economic costs associated with solvent use, separation, and disposal. The Knoevenagel condensation for the synthesis of this compound has been efficiently conducted under solvent-free conditions, typically by grinding the reactants together, sometimes in the presence of a solid catalyst. This mechanochemical approach often leads to high yields in short reaction times. researchgate.netbhu.ac.in Catalysts such as MgO/ZrO2 have been effectively used for the solvent-free condensation of various aldehydes with malononitrile at 60°C. researchgate.net Another approach involves the use of microwave irradiation in the absence of a solvent, which can dramatically reduce reaction times. bhu.ac.in

CatalystConditionsTemperatureTimeYield (%)
MgO/ZrO2Solvent-free60°C20 minHigh
Ammonium AcetateSonication, Solvent-freeRoom Temp.5-7 minExcellent
NoneBall-millingRoom Temp.1 hup to 99
Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. researchgate.net The synthesis of this compound via Knoevenagel condensation has been successfully achieved using microwave irradiation, both with and without a solvent. mdpi.combanglajol.info For instance, using urea (B33335) as a catalyst under solvent-free microwave conditions has been shown to be an efficient method for the condensation of various aldehydes, including heterocyclic ones, with active methylene compounds. banglajol.info Porous calcium hydroxyapatite (B223615) has also been demonstrated as an effective catalyst for this reaction under microwave irradiation and solvent-free conditions, highlighting a specific non-thermal microwave effect that enhances reactivity. mdpi.com

CatalystConditionsPowerTimeYield (%)
Urea (10 mol%)Solvent-free, Microwave300 W1-3 minHigh
Porous Calcium HydroxyapatiteSolvent-free, Microwave1250 W2 min96
Ammonium AcetateSolvent-free, MicrowaveNot Specified20-60 secExcellent

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, are highly valued for their efficiency, atom economy, and ability to generate molecular complexity in a single step.

One-Pot Three-Component Syntheses

While this compound is typically synthesized via a two-component Knoevenagel condensation, it serves as a key intermediate that can be generated in situ in one-pot three-component reactions to produce more complex heterocyclic systems. A common example is the synthesis of 2-amino-3-cyano-4H-pyran derivatives. In this reaction, an aldehyde (such as thiophene-2-carboxaldehyde), malononitrile, and a C-H activated acidic compound (like a 1,3-dicarbonyl compound) are reacted together in a single pot. ciac.jl.cnsci-hub.senih.gov The reaction proceeds through an initial Knoevenagel condensation to form this compound, which then undergoes a Michael addition with the enolized 1,3-dicarbonyl compound, followed by cyclization to yield the final 4H-pyran derivative. nih.gov These reactions can often be performed under mild and environmentally friendly conditions, for example, using water as a solvent and without the need for a catalyst. ciac.jl.cn

Reactant 1Reactant 2Reactant 3CatalystSolventProduct Type
Thiophene-2-carboxaldehydeMalononitrile1,3-Dicarbonyl CompoundNoneWater/Ethanol2-Amino-3-cyano-4-(thiophen-2-yl)-4H-pyran
Aromatic AldehydeMalononitrile1,3-Dicarbonyl CompoundUreaAqueous Ethanol2-Amino-3-cyano-4H-pyran derivative

One-Pot Four-Component Syntheses

Expanding on the principles of MCRs, one-pot four-component syntheses offer an even higher degree of synthetic efficiency. While a direct four-component synthesis leading to this compound is not commonly reported, related thiophene-containing structures can be assembled through such processes. For instance, a four-component reaction between a ketone, malononitrile, elemental sulfur, and formamide (B127407) has been developed for the synthesis of thieno[2,3-d]pyrimidin-4-amines. researchgate.net This reaction highlights the potential for constructing complex thiophene-based scaffolds from simple starting materials in a single, atom-economical step. The initial step of such a reaction would likely involve the Gewald reaction, where the ketone, malononitrile, and sulfur react to form a 2-aminothiophene intermediate.

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce or eliminate the use and generation of hazardous substances. bhu.ac.in The synthesis of this compound provides a clear example of how these principles can be applied.

The shift from traditional organic solvents to aqueous media (Section 2.1.3.1) is a prime example of the application of green chemistry. Water is a safe, non-toxic, and abundant solvent, and its use can simplify product isolation, particularly if the product is insoluble in water. bas.bg

Solvent-free conditions (Section 2.1.3.2) further advance the goals of green chemistry by completely eliminating the need for a solvent. Mechanochemical methods like grinding or ball-milling, and reactions on solid supports, reduce waste and energy consumption. researchgate.netbhu.ac.in

Microwave-assisted synthesis (Section 2.1.3.3) aligns with green chemistry principles by significantly reducing reaction times and, consequently, energy consumption. The often-observed higher yields and purities can also reduce the need for extensive purification, further minimizing waste. researchgate.netmdpi.combanglajol.info

Multicomponent reactions (Sections 2.2.1 and 2.2.2) are inherently green as they improve atom economy by incorporating a larger number of reactant atoms into the final product. They also reduce the number of synthetic steps, which in turn minimizes solvent and energy use, and waste generation. ciac.jl.cnsci-hub.se

The use of benign and recyclable catalysts, such as urea or heterogeneous catalysts like hydroxyapatite and zeolites, in these synthetic approaches further enhances their green credentials. mdpi.combanglajol.infociac.jl.cn

Green Chemistry PrincipleApplication in Synthesis of this compound
Prevention of WasteHigh-yield reactions, multicomponent reactions with high atom economy.
Safer Solvents and AuxiliariesUse of water as a solvent or complete elimination of solvents.
Design for Energy EfficiencyMicrowave-assisted synthesis and reactions at room temperature.
Use of CatalysisEmployment of recyclable and non-toxic catalysts like urea or hydroxyapatite.
Atom EconomyMulticomponent reactions that incorporate most of the starting materials into the final product.

Aqueous Reaction Media

The use of water as a solvent for organic reactions has gained considerable attention as a green chemistry approach. For the synthesis of this compound and related arylidene malononitriles, aqueous media offer an inexpensive, non-flammable, and environmentally benign alternative to traditional organic solvents. researchgate.netresearchgate.net

Several catalytic systems have been developed to facilitate the Knoevenagel condensation in water. Phase-transfer catalysts like cetyltrimethylammonium bromide (CTMAB) have proven effective. researchgate.net One study highlighted CTMAB as a superior catalyst compared to others like BTEAC (benzyltriethylammonium chloride) and TBAI (tetrabutylammonium iodide) for the condensation of aromatic aldehydes with malononitrile in water, leading to increased yields. researchgate.net Another approach utilizes commercially available lithium hydroxide (B78521) monohydrate (LiOH·H₂O) as a "dual activation" catalyst, enabling an efficient synthesis of arylidenemalononitriles at room temperature in aqueous media. researchgate.netresearchgate.net The high activity of certain polyoxometalates as catalysts in water has also been demonstrated, achieving good to excellent yields of 85-95%. researchgate.net Additionally, the use of sodium dodecyl sulfate (B86663) (SDS) as a surfactant catalyst in aqueous media has been reported for this type of condensation. researchgate.net A specific synthesis of a related compound, rel-(2R,3S)-2-((diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile, was successfully performed using an aqueous solution of sodium hydroxide, achieving a high yield. mdpi.com

Catalysts for Knoevenagel Condensation in Aqueous Media

CatalystReactantsKey FindingsReference
Cetyltrimethylammonium bromide (CTMAB)Aromatic aldehydes and malononitrileDemonstrated as a highly effective catalyst to increase reaction yield in water. researchgate.net
Lithium hydroxide monohydrate (LiOH·H₂O)Aromatic aldehydes and malononitrileActs as a novel "dual activation" catalyst, promoting efficient synthesis at room temperature. researchgate.netresearchgate.net
Polyoxometalates (POMs)Aromatic aldehydes and malononitrileAchieved high yields of 85-95% in water, showing greater effectiveness than other POMs. researchgate.net
Sodium Dodecyl Sulfate (SDS)Aldehydes and pyrazolonesReported as an effective catalyst for Knoevenagel-type condensations in aqueous solutions. researchgate.net
Sodium Hydroxide (NaOH)2-((diphenylmethylene)amino)acetonitrile and (E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-oneUsed in an aqueous solution to achieve a high yield (83%) of a complex thiophene (B33073) derivative. mdpi.com

Solvent-Free Methodologies

Solvent-free synthesis represents another key strategy in green chemistry, aiming to reduce waste and avoid the use of potentially hazardous organic solvents. bhu.ac.in For the Knoevenagel condensation, methods such as microwave irradiation and ultrasonication under solvent-free conditions have been successfully employed. bhu.ac.in

These "grindstone" methods often involve mixing the reactants, thiophene-2-carboxaldehyde and malononitrile, with a catalytic amount of a weak base like ammonium acetate and subjecting the mixture to physical activation. bhu.ac.in Research comparing microwave-assisted and sonicator-assisted solvent-free synthesis of benzylidenemalononitriles found that both methods provide excellent yields in a very short time. Notably, the use of a sonicator resulted in slightly higher percentage yields compared to microwave irradiation. bhu.ac.in These techniques not only align with the principles of green chemistry but also offer advantages in terms of reaction speed and simplicity of the experimental procedure. bhu.ac.inresearchgate.net

Comparison of Solvent-Free Synthetic Methods

MethodologyCatalystKey AdvantagesReference
Microwave IrradiationAmmonium acetateExcellent yields, very short reaction duration, environmentally friendly. bhu.ac.in
Ultrasonication (Sonicator)Ammonium acetateHigher percentage yields compared to microwave method, rapid, simple procedure. bhu.ac.in

Yield Optimization and Reaction Efficiency

Optimizing the yield and efficiency of the synthesis of this compound is crucial for its practical application. This involves the systematic study of various reaction parameters, including the choice of catalyst, solvent, temperature, and reaction time. nih.gov

The selection of an appropriate catalyst is paramount. A wide array of catalysts has been investigated for the Knoevenagel condensation, ranging from simple bases like piperidine to more complex systems such as nanomagnetic core-shell supported catalysts, metal-organic frameworks (MOFs), and various inorganic salts like potassium carbonate (K₂CO₃) and lithium hydroxide (LiOH·H₂O). evitachem.comresearchgate.netnih.gov For instance, heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and potentially reused, simplifying the work-up procedure and reducing waste. researchgate.netnih.gov Studies have shown that prepared heterogeneous catalysts can lead to excellent yields (87–98%) in very short reaction times (5–15 minutes). researchgate.net

The optimization of reaction conditions is also critical. For example, in the synthesis of related compounds, parameters such as the amount of catalyst, reaction time, and temperature were systematically adjusted to maximize conversion. nih.gov One specific study on the Knoevenagel condensation between thiophene-2-carboxaldehyde and malononitrile using a copper-based coordination polymer as a catalyst in methanol (B129727) at room temperature reported a high conversion rate of 93%. rsc.org Another synthesis, employing aqueous sodium hydroxide at 0 °C, resulted in an 83% yield of a complex thiophene-containing product after just 30 minutes. mdpi.com These examples underscore that high efficiency and yields are attainable through the careful selection of a catalytic system and the fine-tuning of reaction conditions.

Data on Yield and Reaction Efficiency

Catalyst/SystemSolventTemperatureTimeYield/ConversionReference
Heterogeneous NanocatalystNot specifiedNot specified5–15 min87–98% researchgate.net
Copper Coordination PolymerMethanolRoom TemperatureNot specified93% (Conversion) rsc.org
33% Aqueous NaOHAcetonitrile/Water0 °C30 min83% mdpi.com
Polyoxometalates (POMs)WaterNot specifiedNot specified85-95% researchgate.net
Ammonium Acetate (Ultrasonication)Solvent-freeRoom Temperature5-7 minExcellent bhu.ac.in

Reaction Mechanisms and Chemical Reactivity of 2 Thiophen 2 Ylmethylene Malononitrile

Nucleophilic Attack Pathways

The most prominent reaction pathway for 2-(Thiophen-2-ylmethylene)malononitrile involves nucleophilic attack at the exocyclic double bond. This bond is highly activated and polarized, rendering the β-carbon (the carbon atom adjacent to the thiophene (B33073) ring) electrophilic and susceptible to attack by a wide range of nucleophiles. evitachem.com This reaction is a classic example of a Michael addition or 1,4-conjugate addition.

The general mechanism involves the attack of a nucleophile (Nu⁻) on the β-carbon of the double bond. This leads to the formation of a resonance-stabilized carbanion intermediate, where the negative charge is delocalized over the malononitrile (B47326) moiety, including the two nitrogen atoms of the cyano groups. Subsequent protonation of this intermediate yields the final addition product. The high stability of the resulting carbanion is a significant driving force for this reaction pathway.

The two cyano (-C≡N) groups attached to the α-carbon of the double bond are pivotal to the molecule's reactivity. evitachem.com These groups exert a powerful electron-withdrawing effect through both induction (due to the electronegativity of nitrogen) and resonance. This effect significantly lowers the electron density of the entire π-system, particularly the conjugated C=C double bond, thereby enhancing its electrophilic character. evitachem.com

The key roles of the cyano groups are:

Activation of the Double Bond: They make the β-carbon of the alkene highly electron-deficient, transforming the molecule into an excellent Michael acceptor for various soft and hard nucleophiles. evitachem.com

Stabilization of Intermediates: During nucleophilic attack, the resulting carbanion intermediate is effectively stabilized by resonance delocalization of the negative charge onto the two cyano groups. This stabilization lowers the activation energy of the reaction, thus facilitating the nucleophilic addition process. nih.gov

This pronounced electrophilicity makes this compound a valuable building block in multicomponent reactions where the initial step is often a Michael addition. nih.gov

Electrophilic Aromatic Substitution on Thiophene Ring

While the exocyclic double bond is electron-deficient, the thiophene ring retains its aromatic and electron-rich character. Consequently, it can undergo electrophilic aromatic substitution reactions. evitachem.com Thiophene is known to be more reactive than benzene (B151609) towards electrophiles, often reacting under milder conditions. pearson.com

In substituted thiophenes, the position of electrophilic attack is directed by the existing substituent. The 2-(dicyanovinyl) group at the C2 position is an electron-withdrawing, deactivating group. In electrophilic aromatic substitution, such groups typically direct incoming electrophiles to the meta-position. For a 2-substituted thiophene, this corresponds to the C4 and C5 positions. However, substitution in thiophenes strongly favors the C5 position over the C4 position. Therefore, electrophilic attack on this compound is expected to occur predominantly at the C5 position of the thiophene ring. pearson.com

Common electrophilic substitution reactions include:

Halogenation: Introduction of bromine or chlorine, typically using reagents like N-bromosuccinimide (NBS).

Nitration: Introduction of a nitro group using a mixture of nitric and sulfuric acids. libretexts.org

Acylation: Introduction of an acyl group via the Friedel-Crafts reaction.

Cyclization Reactions

This compound is a key precursor for the synthesis of a diverse array of heterocyclic compounds. evitachem.com Its ability to undergo nucleophilic addition followed by intramolecular cyclization is the basis for its utility in constructing pyridine (B92270), benzimidazole (B57391), and other thiophene derivatives.

Substituted pyridine derivatives can be synthesized from this compound through reactions that involve the formation of a new six-membered ring. evitachem.com These syntheses often proceed via a multicomponent reaction strategy. A common pathway involves the initial Michael addition of a C-nucleophile (from a compound with an active methylene (B1212753) group) to the activated double bond of the thiophene precursor. The resulting adduct can then undergo cyclization with a source of nitrogen, such as ammonia (B1221849) or ammonium (B1175870) acetate (B1210297), followed by oxidation or elimination to yield the aromatic pyridine ring. mdpi.com

For example, the reaction with another molecule of malononitrile in the presence of a base can lead to a dimeric adduct which, upon treatment with an acid or heating, can cyclize to form a highly functionalized pyridine derivative. nih.gov

ReactantsCatalyst/ConditionsProduct TypeRef.
This compound, MalononitrileBasic catalyst (e.g., piperidine), Ammonium acetate2-Amino-6-(thiophen-2-yl)pyridine-3,5-dicarbonitrile mdpi.com
This compound, Ketone (e.g., Acetone)Ammonium acetate, Reflux2-Methyl-4-(thiophen-2-yl)-1,6-naphthyridine-5-carbonitrile (via further steps) evitachem.com

Benzimidazole derivatives are important pharmacophores, and their synthesis can be achieved using precursors like this compound. The standard synthesis of the benzimidazole core involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. nih.govijeas.org

A plausible synthetic route involves the reaction of this compound with o-phenylenediamine. The reaction likely initiates with a Michael addition of one of the amino groups of o-phenylenediamine to the electrophilic double bond. The resulting intermediate can then undergo an intramolecular cyclization via the attack of the second amino group onto one of the cyano groups. A subsequent tautomerization and aromatization, often through oxidation (which can be air-oxidation), leads to the formation of a 2-substituted benzimidazole derivative bearing a (thiophen-2-yl)methyl moiety. researchgate.net

ReactantsConditionsProduct TypeRef.
This compound, o-PhenylenediamineReflux in solvent (e.g., ethanol), possibly with an oxidizing agent2-(1-(Thiophen-2-yl)-2,2-dicyanoethyl)-1H-benzo[d]imidazole (after cyclization and aromatization) researchgate.net

While the starting material is itself a thiophene, it can be used to synthesize new, more complex thiophene derivatives, particularly 2-aminothiophenes, via the Gewald reaction. mdpi.comsciforum.net The Gewald reaction is a multicomponent condensation of a carbonyl compound, an α-cyano ester (or related active methylene compound like malononitrile), and elemental sulfur, catalyzed by a base. nih.gov

In a modification of this reaction, this compound can react with elemental sulfur in the presence of a base (like morpholine (B109124) or triethylamine) and a compound with an active methylene group. A more direct pathway involves the reaction of this compound with a nucleophile to form a Michael adduct, which is then reacted with sulfur. The mechanism involves the formation of a sulfur adduct, followed by intramolecular cyclization and tautomerization to yield a highly substituted 2-aminothiophene-3-carbonitrile (B183302) derivative. This method provides a powerful tool for assembling polysubstituted thiophene rings. mdpi.com

ReactantsCatalyst/ConditionsProduct TypeRef.
This compound, Elemental Sulfur, Ketone (e.g., Cyclohexanone)Basic catalyst (e.g., morpholine), Reflux in ethanol (B145695)2-Amino-3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydrobenzo[b]thiophene mdpi.comsciforum.net

Formation of Chromene Derivatives

The compound this compound is a key intermediate in the synthesis of various heterocyclic compounds, including chromene derivatives. These syntheses are often achieved through multicomponent reactions, which are highly efficient as they allow for the construction of complex molecules in a single step from simple starting materials. researchgate.net

The formation of 2-amino-4H-chromene derivatives can be accomplished through a one-pot, three-component reaction involving an aldehyde (in this case, thiophene-2-carbaldehyde), malononitrile, and a phenolic compound such as 2-naphthol (B1666908) or dimedone. chemmethod.comresearchgate.net The reaction mechanism proceeds in two key stages. First, a Knoevenagel condensation occurs between thiophene-2-carbaldehyde (B41791) and malononitrile, typically catalyzed by a base like piperidine (B6355638), to form the intermediate this compound. evitachem.com

The second stage involves a Michael addition of a C-nucleophile, such as dimedone or 2-naphthol, to the electron-deficient double bond of the this compound intermediate. chemmethod.com This is followed by an intramolecular cyclization and subsequent tautomerization to yield the final, stable chromene derivative. chemmethod.commdpi.com Various catalysts, including metal-organic frameworks (MOF-5) and ionic liquids, have been employed to facilitate this reaction, often providing good to excellent yields under mild or solvent-free conditions. chemmethod.comrsc.org

Table 1: Synthesis of Chromene Derivatives via this compound Intermediate

Reactant AReactant BReactant C (Nucleophile)Product TypeCatalyst ExampleKey Reaction Steps
Thiophene-2-carbaldehydeMalononitrile2-NaphtholBenzo[h]chromene derivativeMOF-51. Knoevenagel Condensation 2. Michael Addition 3. Intramolecular Cyclization
Thiophene-2-carbaldehydeMalononitrileDimedoneTetrahydrobenzo[b]pyran derivative[cmmim]Br (Ionic Liquid)1. Knoevenagel Condensation 2. Michael Addition 3. Intramolecular Cyclization
Thiophene-2-carbaldehydeMalononitrileResorcinol7-Hydroxy-4H-chromene derivativeMgFe₂O₄ Nanoparticles1. Knoevenagel Condensation 2. Michael Addition 3. Intramolecular Cyclization
Thiophene-2-carbaldehydeMalononitrile4-HydroxycoumarinPyrano[3,2-c]coumarin derivativeFe₃O₄@SiO₂@BenzIm-Fc[Cl]/NiCl₂1. Knoevenagel Condensation 2. Michael Addition 3. Intramolecular Cyclization

Michael Addition Reactions

The Michael addition, or 1,4-conjugate addition, is a fundamental carbon-carbon bond-forming reaction in organic chemistry. byjus.comwikipedia.org The reactivity of this compound makes it an excellent Michael acceptor. The presence of two strong electron-withdrawing cyano groups polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and highly susceptible to nucleophilic attack. evitachem.comnih.gov

The general mechanism involves the addition of a nucleophile (the Michael donor) to the β-carbon of the α,β-unsaturated system. wikipedia.org This process is typically catalyzed by a base, which deprotonates the Michael donor to generate a more potent nucleophile, such as an enolate or a thiolate. byjus.commdpi.com The resulting intermediate is a resonance-stabilized carbanion, which is then protonated by the solvent or a protonated base to yield the final Michael adduct. wikipedia.org

A wide range of nucleophiles can act as Michael donors in reactions with this compound. These include active methylene compounds like dimedone (as seen in chromene synthesis), thiols (thia-Michael addition), amines, and other carbanions. researchgate.netmdpi.comlew.ro The thia-Michael addition, for instance, involves the addition of a thiol to the activated alkene, a reaction that can be initiated by either a base or a nucleophilic catalyst. mdpi.com

Table 2: Examples of Michael Donors for Reaction with this compound

Michael Donor ClassSpecific ExampleResulting Adduct TypeReaction Type
Active Methylene CompoundsDimedoneCyclized to form Tetrahydrobenzo[b]pyranKnoevenagel-Michael-Cyclocondensation
Thiols4-Chlorothiophenol3-(Arylmercapto)propanenitrileThia-Michael Addition
Active Methylene CompoundsMalononitrileSubstituted propanedinitrileMichael Addition
EnolatesCyclohexanone enolateSubstituted cyclohexanoneMichael Addition

Ene-Reduction Processes

Ene-reduction refers to the selective reduction of a carbon-carbon double bond in α,β-unsaturated compounds. While this can be achieved through traditional chemical methods like catalytic hydrogenation, biocatalytic approaches using enzymes known as ene-reductases (ERs) have gained significant attention. lew.romdpi.com These enzymes offer high chemo-, regio-, and stereoselectivity, operating under mild reaction conditions. mdpi.com The compound this compound, being an activated alkene, is a suitable substrate for such reductions.

The use of whole-cell biocatalysts, particularly fungi, provides a practical and efficient method for ene-reduction. The enzymes are contained within the cell, protecting them from harsh external conditions. researchgate.net Research has demonstrated the successful biocatalytic reduction of the C=C double bond in aromatic malononitrile derivatives, including this compound. researchgate.net

Specifically, whole cells of the marine-derived fungus Penicillium citrinum have been shown to chemoselectively reduce the double bond of these substrates. researchgate.net This biotransformation is catalyzed by ene-reductases within the fungus and achieves very high yields, in some cases exceeding 98%. researchgate.net This green chemistry approach provides a valuable alternative to conventional chemical reductions for the synthesis of the corresponding saturated compound, 2-(thiophen-2-yl)malononitrile.

Table 3: Biocatalytic Ene-Reduction of Aromatic Malononitriles

SubstrateBiocatalystEnzyme ClassProductReported Yield
This compoundPenicillium citrinum (Whole Cells)Ene-reductase (ER)2-(Thiophen-2-yl)malononitrileUp to >98%

Retrosynthetic Analysis Involving this compound

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available precursors. scitepress.org this compound serves as a valuable building block or "synthon" in the synthesis of more elaborate structures.

When analyzing the structure of this compound itself, the most logical disconnection is at the double bond, corresponding to a Knoevenagel condensation reaction. This retrosynthetic step breaks the molecule down into two simple starting materials: thiophene-2-carbaldehyde and malononitrile. evitachem.comontosight.ai

Furthermore, when a more complex target molecule containing the 2-(thiophen-2-yl)propanedinitrile skeleton is considered, this compound often appears as a key intermediate in the retrosynthetic pathway. For example, the retrosynthesis of a 2-amino-4-(thiophen-2-yl)-4H-chromene derivative would first involve a disconnection of the bonds formed during the cyclization and Michael addition steps, leading back to this compound and the corresponding phenolic nucleophile (e.g., dimedone). This highlights the role of the title compound as a pivotal intermediate that connects simple starting materials to complex heterocyclic products.

Table 4: Retrosynthetic Disconnections for Compounds Derived from this compound

Target MoleculeKey DisconnectionIntermediatePrecursors
2-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-7,7-dimethyl-5-oxo-4H-benzo[b]pyran-3-carbonitrileMichael Addition / CyclizationThis compoundThis compound + Dimedone
This compoundKnoevenagel CondensationN/AThiophene-2-carbaldehyde + Malononitrile
3-((4-Chlorophenyl)thio)-2-(thiophen-2-yl)propanedinitrileMichael AdditionThis compoundThis compound + 4-Chlorothiophenol

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. For 2-(thiophen-2-ylmethylene)malononitrile, both ¹H and ¹³C NMR studies provide definitive information about its structure.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides precise information about the chemical environment of its hydrogen atoms. Recorded in deuterated chloroform (B151607) (CDCl₃), the spectrum displays characteristic signals corresponding to the protons of the thiophene (B33073) ring and the vinylic proton.

The protons on the thiophene ring appear as multiplets in the aromatic region of the spectrum. Specifically, the proton at position 5 of the thiophene ring and the vinylic proton resonate together as a multiplet between δ 7.87 and 7.89 ppm. A distinct multiplet corresponding to the proton at position 3 of the thiophene ring is observed between δ 7.80 and 7.82 ppm. The proton at position 4 of the thiophene ring appears as a multiplet in the range of δ 7.26 to 7.29 ppm. The integration of these signals confirms the presence of one proton for each position.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ) ppm Multiplicity Assignment
7.87 - 7.89 Multiplet Thiophene H-5, Vinylic H
7.80 - 7.82 Multiplet Thiophene H-3
7.26 - 7.29 Multiplet Thiophene H-4

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing insight into the carbon skeleton of the molecule. The spectrum for this compound shows eight distinct signals, corresponding to each unique carbon atom in the structure.

Key signals include those for the two cyano (-CN) groups, which appear at approximately δ 113.06 and 113.89 ppm. The carbon atom of the C=C double bond attached to the cyano groups resonates at around δ 78.53 ppm, while the thiophene carbon attached to the exocyclic double bond (C2) is found at δ 151.17 ppm. The remaining carbon atoms of the thiophene ring appear at δ 129.15 (C4), 135.53 (C5), and 136.99 (C3) ppm. The carbon atom of the exocyclic double bond (methine carbon) resonates at δ 138.23 ppm.

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ) ppm Assignment
151.17 Thiophene C2
138.23 Vinylic C
136.99 Thiophene C3
135.53 Thiophene C5
129.15 Thiophene C4
113.89 Cyano C
113.06 Cyano C
78.53 C(CN)₂

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. This data is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight of 160.20 g/mol . Analysis of the fragmentation pattern would provide further structural confirmation. Despite the utility of this technique, detailed experimental data on the mass spectrum and fragmentation pathways for this specific compound could not be located in the surveyed scientific literature.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique yields detailed information about bond lengths, bond angles, and intermolecular interactions.

Molecular Conformation and Crystal Packing

A single crystal X-ray diffraction analysis of this compound would reveal the planarity of the molecule, the conformation of the thiophene ring relative to the malononitrile (B47326) group, and how the molecules arrange themselves in the crystal lattice. This would include details on intermolecular forces such as hydrogen bonding or π-π stacking that govern the crystal packing. A thorough search of crystallographic databases and the scientific literature did not yield a reported crystal structure for the title compound, this compound. While structures for closely related derivatives exist, the specific crystallographic data for the parent compound is not publicly available.

Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacks)

The molecular structure of this compound, featuring a planar thiophene ring and electron-withdrawing nitrile groups, creates opportunities for several types of non-covalent interactions that dictate its crystal packing. Studies on its derivatives confirm the presence of weak hydrogen bonds and π-π stacking interactions.

In the crystal structure of a methylated analog, 2-[(5-Methylthiophen-2-yl)methylidene]malononitrile, the molecules are organized into sheets through C—H⋯N interactions. nih.gov This type of weak hydrogen bond, where a hydrogen atom on one molecule interacts with the nitrogen atom of a nitrile group on an adjacent molecule, is a significant force in the crystal packing of many malononitrile derivatives. nih.gov

Table 1: Intermolecular Interaction Data from a Related Pyridine (B92270) Derivative

Interaction TypeDescriptionExample Centroid-Centroid Distance (Å)
π–π StackingInteraction between aromatic thiophene rings of adjacent molecules.3.7938 (12) and 3.899 (8)
N—H⋯πInteraction between an N-H group and the π-system of an aromatic ring.Noted as a contributor to crystal cohesion.
N—H⋯N Hydrogen BondsClassical hydrogen bonds linking molecules into dimers and forming a three-dimensional network.-

Data derived from the analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile. nih.gov

Disorder Phenomena in Crystal Structures

Disorder within a crystal structure occurs when a molecule or a part of it can adopt multiple orientations or conformations. This phenomenon is not uncommon in crystals of thiophene derivatives. For instance, a study of a pyridine derivative of this compound revealed that the thiophene ring itself was disordered over two positions. iucr.org

This type of discrete disorder is also observed in structurally similar compounds, such as ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate, where two conformers coexist within the crystal lattice. mdpi.comsciforum.net The planarity of the thiophene ring and the relatively low energy barrier for rotation can contribute to the presence of such disorder phenomena in the solid state. The specific nature and occupancy of disordered components are typically resolved and modeled during X-ray crystallographic refinement to achieve an accurate structural solution. mdpi.com

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, one can deconstruct the crystal packing into a fingerprint of close contacts between neighboring molecules.

While a Hirshfeld analysis for this compound is not available, a detailed analysis was performed on a pyridine derivative synthesized using it as a precursor. nih.goviucr.org This analysis provides a quantitative breakdown of the intermolecular contacts and highlights the relative importance of different interactions in the crystal packing. The findings indicate that the most significant contributions to the crystal cohesion come from H···H, N···H/H···N, and C···H/H···C contacts. nih.gov

The two-dimensional fingerprint plots derived from the Hirshfeld surface allow for a detailed examination of each type of interaction. The key findings from the derivative are summarized below:

H···H contacts are the most abundant, accounting for 46.1% of all intermolecular contacts, which is typical for organic molecules. nih.gov

N···H/H···N contacts , representing hydrogen bonds, make up a substantial portion (20.4%) of the surface interactions, underscoring their directional importance in the molecular assembly. nih.gov

C···H/H···C contacts also contribute significantly, at 17.4%. nih.gov

C···C contacts , indicative of π-π stacking, were quantified at 6.9%. nih.gov

Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Pyridine Derivative

Contact TypeContribution (%)
H···H46.1%
N···H / H···N20.4%
C···H / H···C17.4%
C···C6.9%
N···C / C···N3.8%
N···N2.7%
S···C / C···S1.5%
S···H / H···S0.6%
S···S0.6%

Data derived from the analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile. nih.gov

This detailed quantitative analysis of a closely related derivative strongly suggests that the crystal packing of this compound would similarly be dominated by a combination of hydrogen bonding, van der Waals forces, and π-stacking interactions.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For D-π-A systems like 2-(Thiophen-2-ylmethylene)malononitrile, DFT is extensively used to optimize the molecular geometry, calculate quantum chemical properties, and analyze frontier molecular orbitals.

Theoretical studies on analogous D-π-A compounds frequently employ hybrid functionals, such as B3LYP, or range-separated functionals like CAM-B3LYP, often paired with basis sets like 6-31G(d,p) or 6-311++G. These methodologies have proven reliable for predicting the properties of molecules containing thiophene (B33073) and malononitrile (B47326) moieties. For instance, a detailed DFT investigation on derivatives of (E)-2-((5-(2-aryl)thiophen-2-yl)methylene)malononitrile utilized the B3LYP-D3 functional with a 6-31G(d,p) basis set to explore their electronic and photophysical properties. researchgate.net Similarly, studies on other malononitrile-based acceptors have successfully used the PBEPBE functional with a 6-311++G basis set. d-nb.info

Quantum Chemical Properties

Key properties include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). These are typically calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) through the following relationships:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Global Softness (S) = 1 / (2η)

Chemical Potential (μ) = -χ

Electrophilicity Index (ω) = μ² / (2η)

The table below shows representative quantum chemical properties calculated for a closely related thiophene-malononitrile derivative, illustrating the typical values obtained from such analyses.

PropertyDefinitionRepresentative Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital-6.0 to -6.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-2.5 to -3.0
Energy Gap (ΔE) ELUMO - EHOMO3.0 to 4.0
Ionization Potential (I) -EHOMO6.0 to 6.5
Electron Affinity (A) -ELUMO2.5 to 3.0
Hardness (η) (I - A) / 21.5 to 2.0
Electronegativity (χ) (I + A) / 24.25 to 4.75
Electrophilicity Index (ω) μ² / (2η)4.5 to 6.5

Note: The values are indicative and based on DFT calculations of similar donor-π-acceptor molecules.

HOMO-LUMO Energy Levels and Electronic Structure

The electronic structure of this compound is characterized by its D-π-A nature. The electron-rich thiophene ring acts as the donor, the exocyclic carbon-carbon double bond serves as the π-bridge, and the electron-withdrawing malononitrile group functions as the acceptor. This arrangement dictates the distribution of its frontier molecular orbitals.

DFT calculations consistently show that for this class of molecules, the HOMO is primarily localized on the electron-donating thiophene ring and parts of the π-linker. researchgate.net Conversely, the LUMO is predominantly centered on the electron-accepting malononitrile group and the adjacent π-bridge. This spatial separation of the HOMO and LUMO is a hallmark of D-π-A systems and is responsible for the characteristic intramolecular charge transfer (ICT) upon electronic excitation.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller energy gap is generally associated with higher chemical reactivity, lower kinetic stability, and a bathochromic (red) shift in the electronic absorption spectrum. Computational studies on related thiophene derivatives show that modifying the donor or acceptor strength can effectively tune this energy gap. mdpi.com For example, adding stronger donor groups to the thiophene ring would raise the HOMO energy level, thereby reducing the gap.

Molecular OrbitalTypical LocalizationSignificance
HOMO Thiophene ring (donor) and π-bridgeCorresponds to the ability to donate an electron.
LUMO Malononitrile group (acceptor) and π-bridgeCorresponds to the ability to accept an electron.
HOMO-LUMO Gap Energy difference between HOMO and LUMOInfluences the molecule's color, reactivity, and electronic properties.

Dipole Moments

DFT calculations are a reliable method for predicting both the magnitude and direction of the molecular dipole moment. For this molecule, the dipole vector would point from the electropositive thiophene moiety towards the electronegative malononitrile end. The magnitude of the dipole moment is an important factor in understanding intermolecular interactions, solvent effects, and the molecule's potential for applications in nonlinear optics (NLO). Computational studies on various thiophene-based D-π-A systems confirm that they possess substantial dipole moments, which is a key indicator of their charge-transfer character. rsc.org

Time-Dependent Density Functional Theory (TD-DFT)

To investigate the behavior of the molecule in its electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational tool. This method is used to simulate the electronic absorption (UV-Vis) spectrum by calculating the energies of vertical electronic transitions and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands.

For this compound, the lowest energy and most intense electronic transition is expected to be a π → π* transition with strong intramolecular charge transfer (ICT) character. d-nb.info This transition corresponds to the promotion of an electron from the HOMO (localized on the thiophene donor) to the LUMO (localized on the malononitrile acceptor). mdpi.com TD-DFT calculations can confirm the nature of this transition and predict its wavelength (λmax).

In studies of analogous compounds, TD-DFT calculations performed with functionals like PBEPBE or CAM-B3LYP have shown good agreement with experimental UV-Vis spectra. d-nb.info The calculations typically reveal that the main absorption band in the visible or near-UV region is dominated by the HOMO-to-LUMO transition, confirming the ICT nature which is fundamental to the molecule's color and optoelectronic applications. nih.govnih.gov

Molecular Dynamics Simulations

Based on available research, specific Molecular Dynamics (MD) simulations for this compound have not been extensively reported. MD simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique could be hypothetically applied to investigate the conformational flexibility of the molecule, particularly the rotation around the single bond connecting the thiophene ring and the vinyl group. Furthermore, MD simulations would be valuable for studying the aggregation behavior of the molecule in the solid state or its interaction with solvent molecules in solution, providing insights into crystal packing or solvation dynamics that influence its material properties.

Applications in Materials Science and Organic Electronics

Organic Electronic Devices

Derivatives of 2-(Thiophen-2-ylmethylene)malononitrile are actively explored for their potential in organic electronic devices. evitachem.com The compound's conjugated structure is a key feature, making it a suitable candidate for the development of organic semiconductors. Its structural framework allows for the creation of materials with specific electronic and optical properties necessary for the functioning of these devices.

Organic Solar Cells (OSCs)

In the field of photovoltaics, derivatives of this compound have demonstrated significant promise, particularly in the fabrication of organic solar cells (OSCs).

Donor Molecule Components

A key application is in the development of donor molecules for bulk-heterojunction OSCs. evitachem.com A notable derivative, 2-((5-(4-(diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile (DPTMM), functions effectively as a molecular donor. evitachem.comrsc.org A crucial characteristic of DPTMM is its unusually deep highest-occupied molecular orbital (HOMO) level. This property is highly desirable as it leads to a high open-circuit voltage (Voc), a critical factor for achieving high-performance solar cells. rsc.org

Power Conversion Efficiency (PCE) Optimization

The use of DPTMM in OSCs has been the subject of optimization studies to enhance power conversion efficiency (PCE). rsc.org In a device structure where DPTMM was co-evaporated with C60 as the acceptor, a PCE of 3.0% was achieved. rsc.org Further architectural improvements, including the insertion of a buffer layer and the creation of a spatial gradient in the donor/acceptor ratio, facilitated better pathways for charge carrier conduction. rsc.org This strategic optimization led to a significant increase in the maximum PCE to 4.0%, with devices exhibiting high Voc values up to 1 V. rsc.org

Table 1: Optimization of DPTMM-based Organic Solar Cells

Device Configuration Power Conversion Efficiency (PCE) Reference
DPTMM co-evaporated with C60 3.0% rsc.org
DPTMM:C60 with buffer layer and spatial gradient 4.0% rsc.org

Hole-Transporting Materials (HTMs)

In the architecture of perovskite solar cells, hole-transporting materials (HTMs) are essential for efficiently extracting and transporting holes from the perovskite layer to the electrode. rsc.orgnih.govresearchgate.net Heterocyclic compounds, including those with thiophene-based structures, have been instrumental in developing high-performance HTMs. researchgate.net The core structure of this compound, featuring a thiophene (B33073) ring, aligns with molecular design strategies for creating novel and efficient HTMs. researchgate.net While direct application of the parent compound as an HTM is not extensively documented, its structural motifs are considered promising for the synthesis of next-generation hole-transporting molecules. researchgate.net

Optoelectronic Devices

The application of this compound and its derivatives extends to the broader category of optoelectronic devices. evitachem.com The potential of this class of compounds is highlighted by the successful use of derivatives like DPTMM as donor molecules and 2-(benzo[c] evitachem.comrsc.orgnih.govthiadiazol-4-ylmethylene)malononitrile (BM) as a building block for non-fullerene acceptors in solar cells. evitachem.com These applications underscore how the core molecular structure can be modified to produce materials with electronic properties suitable for devices that interact with light.

Chemosensors for Ion Detection

The structural framework of this compound is also relevant in the field of chemical sensing. evitachem.com Thiophene derivatives are known for their exceptional photophysical properties, which are leveraged in chemosensors for detecting various analytes, including metal ions. nih.govresearchgate.net A chalcone (B49325) derivative that incorporates the thiophen-2-ylmethylene unit has been developed as a chemosensor for the selective detection of iron(II) ions (Fe²⁺) in buffer solutions. evitachem.com This sensor operates on a "turn-off" fluorescence mechanism, where the fluorescence intensity is quenched upon binding to Fe²⁺ ions, demonstrating high sensitivity. evitachem.com This highlights the potential for designing specialized sensors for specific ions by integrating the this compound core into larger molecular systems. evitachem.com

Fluorescence Response Mechanisms

The fluorescence properties of molecules like this compound are fundamentally governed by the process of intramolecular charge transfer (ICT). In this donor-π-acceptor (D-π-A) system, the thiophene moiety acts as the electron donor and the malononitrile (B47326) group serves as the electron acceptor, connected by a π-conjugated bridge (the ylidene group).

Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), which is typically localized on the electron-donating thiophene ring, to the lowest unoccupied molecular orbital (LUMO), which is concentrated on the electron-accepting malononitrile portion. This excited state has a significant charge-separated character, which is crucial for its photophysical behavior. nih.gov The efficiency and wavelength of the subsequent fluorescence emission are highly sensitive to the molecular structure and the surrounding environment.

In some donor-acceptor systems based on malononitrile, this ICT process can lead to dual fluorescence, where two distinct emission bands are observed. researchgate.net This phenomenon is often attributed to the existence of different excited-state conformers, such as a locally excited (LE) state and a twisted intramolecular charge transfer (TICT) state, where rotation around the donor-acceptor bond leads to a more stabilized, charge-separated state that emits at a lower energy. rsc.orgresearchgate.netscispace.com The stabilization and emission characteristics of these states are influenced by solvent polarity and structural rigidity.

Furthermore, derivatives can be designed to function as chemosensors, exhibiting a "turn-off" fluorescence response. For instance, a chalcone derivative incorporating the thiophen-2-ylmethylene unit demonstrates fluorescence quenching upon selectively binding with Fe²⁺ ions. This response occurs because the binding event alters the electronic structure of the molecule, providing a non-radiative pathway for the excited state to relax, thus quenching the fluorescence.

Structure-Property Relationships in Conjugated Systems

The performance of this compound derivatives in organic electronic devices is dictated by the intricate relationship between their molecular structure and their bulk electronic properties. Key factors include the influence of the electron-accepting group, the planarity of the molecule, and the way molecules pack together in the solid state.

Influence of Electron-Accepting Groups

The malononitrile group, with its two cyano (-C≡N) substituents, is a powerful electron-accepting moiety. The presence of this C(CN)₂ group has a profound impact on the frontier molecular orbital (HOMO and LUMO) energy levels of the conjugated system. nih.gov

Attaching a strong electron-accepting group like malononitrile to a conjugated backbone, such as thiophene, significantly lowers the energy of both the HOMO and the LUMO. nih.gov However, the reduction in the LUMO energy is typically more pronounced than the stabilization of the HOMO. This differential stabilization leads to a narrowing of the HOMO-LUMO energy gap (band gap). nih.gov A smaller energy gap is desirable for applications in organic photovoltaics, as it allows the molecule to absorb a broader range of the solar spectrum.

Theoretical studies on various donor-acceptor malononitrile derivatives have quantified this effect. The substitution of a carbonyl group with the stronger electron-accepting dicyano methylene (B1212753) C(CN)₂ group can substantially decrease both HOMO and LUMO energies, resulting in a significantly smaller HOMO-LUMO gap. nih.gov This tuning of frontier orbital energies is a critical strategy in designing materials with specific optical and electronic properties. researchgate.netrsc.org

Acceptor Group Comparison in Conjugated SystemsEffect on HOMO EnergyEffect on LUMO EnergyResulting HOMO-LUMO GapReference
Malononitrile [C(CN)₂]Significantly LoweredMore Significantly LoweredSignificantly Smaller nih.gov
Nitro [NO₂]More Significantly LoweredSignificantly LoweredLarger (compared to Malononitrile) nih.gov

Planarity and Molecular Packing in Solid State

For a conjugated molecule to exhibit efficient electronic communication along its backbone, a planar conformation is essential. Planarity maximizes the overlap of p-orbitals, which facilitates the delocalization of π-electrons across the molecule. This delocalization is responsible for the molecule's ability to absorb light and transport charge.

Crystal structure analyses of derivatives of this compound confirm that these molecules tend to adopt a nearly planar geometry. For example, in 2-[(5-Methylthiophen-2-yl)methylidene]malononitrile, the dihedral angle between the thiophene ring and the malononitrile moiety is very small, indicating a high degree of planarity. nih.gov

In the solid state, the arrangement of these planar molecules, or molecular packing, is critical for charge transport between adjacent molecules. The packing motif determines the extent of intermolecular electronic coupling. In the crystal structure of 2-[(5-Methylthiophen-2-yl)methylidene]malononitrile, intermolecular C—H⋯N interactions help form a sheet-like structure where the molecules pack in a parallel fashion. nih.gov Such ordered packing can create pathways for charge carriers to move through the material, which is essential for semiconductor performance.

Compound DerivativeDihedral Angle (Thiophene-Malononitrile)Molecular Packing MotifReference
2-[(5-Methylthiophen-2-yl)methylidene]malononitrile (Molecule 1)3.5 (2)°Parallel sheet structure via C—H⋯N interactions nih.gov
2-[(5-Methylthiophen-2-yl)methylidene]malononitrile (Molecule 2)5.7 (2)°Parallel sheet structure via C—H⋯N interactions nih.gov

Charge Transport Properties in Organic Semiconductors

The ability of a material to conduct charge is quantified by its charge carrier mobility. For organic semiconductors, this property is highly dependent on the molecular structure, energy levels, and solid-state packing. Derivatives of this compound have been investigated as active components in organic electronic devices, such as organic solar cells (OSCs).

The charge transport characteristics of these materials are a direct consequence of the structure-property relationships discussed previously. The planar structure and strong acceptor group facilitate intramolecular charge delocalization, while ordered intermolecular packing provides the pathways necessary for efficient charge hopping between molecules, leading to good semiconductor performance.

CompoundApplicationObserved PropertySignificanceReference
2-((5-(4-(diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile (DPTMM)Donor in Organic Solar CellsReasonably high hole-mobilityPromotes efficient charge carrier conduction and extraction rsc.org

Biological Activity and Medicinal Chemistry Research

Synthesis of Bioactive Compounds

2-(Thiophen-2-ylmethylene)malononitrile is a key intermediate in the synthesis of various bioactive molecules. mdpi.commdpi.comevitachem.com Its chemical reactivity, particularly the presence of the electron-withdrawing cyano groups and the thiophene (B33073) ring, allows for a variety of chemical modifications to produce more complex heterocyclic compounds. mdpi.comevitachem.com One common method for its synthesis is the Knoevenagel condensation of thiophene-2-carboxaldehyde with malononitrile (B47326). mdpi.comontosight.ai This versatile building block has been utilized in the development of compounds for pharmaceuticals and agrochemicals. ontosight.ai

Drug Development Candidates

Derivatives of this compound are considered promising candidates for drug development due to their diverse biological activities. evitachem.com The thiophene core is a recognized pharmacophore present in numerous FDA-approved drugs, indicating the therapeutic potential of its derivatives. nih.gov The structural modifications of the this compound backbone have led to the discovery of novel compounds with significant biological effects, making it an attractive starting point for medicinal chemists.

Derivatives with Potential Biological Activities

A broad range of biological activities has been associated with derivatives of this compound. These include antiproliferative and antimicrobial properties. ontosight.ai The incorporation of the thiophene ring is a common strategy in drug design to enhance biological activity. nih.gov For instance, the fusion of a thiophene ring with a pyrimidine (B1678525) ring has led to the development of thienopyrimidine derivatives, which have shown notable antiproliferative effects. researchgate.net

Antiproliferative Activities

While specific antiproliferative data for this compound is not extensively available in the cited literature, numerous studies have demonstrated the potent anticancer activity of its derivatives, particularly those incorporating the 2-aminothiophene and thienopyrimidine scaffolds.

One study highlighted the significant antiproliferative potential of 2-amino-thiophene derivatives against human cervical adenocarcinoma (HeLa) and human pancreatic adenocarcinoma (PANC-1) cell lines. ontosight.ainih.gov The results indicated that some of these derivatives exhibited a percentage of cell proliferation inhibition that was comparable to or even higher than the standard drug, doxorubicin. nih.gov Specifically, derivatives designated as 6CN14 and 7CN09 were noted for their superior efficacy. nih.gov

Another area of interest is the development of 2-(thien-2-yl)-acrylonitriles, which have shown promise as kinase inhibitors with antineoplastic efficacy in hepatoma models. researchgate.net Certain derivatives from this class displayed pronounced growth inhibitory effects in both p53-wildtype (HepG2) and p53-mutated (Huh-7) hepatoma cells, with IC50 values in the sub-micromolar range, often lower than the clinically used inhibitor sorafenib. researchgate.net

Furthermore, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, which can be synthesized from 2-amino-3-cyano-thiophene precursors, have been evaluated for their antiproliferative activity against breast cancer cell lines. researchgate.net Some of these compounds exhibited potent effects, particularly against the MCF-7 cell line. researchgate.net

The following table summarizes the antiproliferative activity of some thiophene derivatives. It is important to note that these are not direct derivatives of this compound but represent the broader class of thiophene-containing compounds.

Compound ClassCell LineIC50 (µM)Reference
2-(Thien-2-yl)-acrylonitrile derivative 1cHepG2 (Liver Cancer)0.55 researchgate.net
2-(Thien-2-yl)-acrylonitrile derivative 1cHuh-7 (Liver Cancer)0.32 researchgate.net
4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate 2MCF-7 (Breast Cancer)0.013 mdpi.com
4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate 3MCF-7 (Breast Cancer)0.045 researchgate.net
2-(Thiophen-2-yl)-1H-indole derivative 4gHCT-116 (Colon Cancer)7.1 nih.gov

Antimicrobial Activities

The thiophene scaffold is a constituent of various compounds exhibiting a wide spectrum of antimicrobial activities. researchgate.net While specific data for this compound is limited in the provided search results, its derivatives have been the subject of extensive research in the search for new antibacterial and antifungal agents.

Thiophene derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, a study on novel armed thiophene derivatives revealed that some of these compounds exhibited potent activity. nih.gov Another study focused on thieno[2,3-d]pyrimidinedione derivatives, which showed significant antibacterial activity, particularly against multi-drug resistant Gram-positive organisms like MRSA. researchgate.net

The table below presents the minimum inhibitory concentration (MIC) values for some thiophene derivatives against various bacterial strains. These compounds are structurally related to the thiophene class but are not direct derivatives of this compound.

Compound ClassBacterial StrainMIC (µg/mL)Reference
Thieno[2,3-d]pyrimidinedione derivative 2MRSA2-16 researchgate.net
Thieno[2,3-d]pyrimidinedione derivative 2VRSA2-16 researchgate.net
Thieno[2,3-d]pyrimidinedione derivative 2VISA2-16 researchgate.net
Thieno[2,3-d]pyrimidinedione derivative 2VRE2-16 researchgate.net
Thiophene derivative 4Colistin-Resistant A. baumannii16 (MIC50) nih.gov
Thiophene derivative 4Colistin-Resistant E. coli8 (MIC50) nih.gov

Research has also explored the antifungal potential of thiophene derivatives. A study on 2-[(substituted-benzylidene)-amino]-thiophene-3-carbonitrile derivatives demonstrated fungicidal activity against various clinical isolates of Candida and Cryptococcus. researchgate.net Another study on N-(thiophen-2-yl) nicotinamide (B372718) derivatives identified them as significant lead compounds for the development of novel fungicides. researchgate.net

The following table summarizes the minimum inhibitory concentration (MIC) or minimum fungicidal concentration (MFC) values for selected thiophene derivatives against different fungal species.

Compound ClassFungal StrainMIC/MFC (µg/mL)Reference
2-[(Substituted-benzylidene)-amino]-4,5-cycloalkyl-thiophene-3-carbonitrile 4dCryptococcus neoformans100-800 (MFC) researchgate.net
2-(Benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivative A30Candida albicans0.03-0.5 (MIC) nih.gov
2-(Benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivative A30Cryptococcus neoformans0.25-2 (MIC) nih.gov
2-(Benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivative A30Aspergillus fumigatus0.25-2 (MIC) nih.gov
Carabrone Hydrazone Derivative 8gBotrytis cinerea1.27 (IC50) nih.gov
Carabrone Hydrazone Derivative 6qColletotrichum lagenarium0.77 (IC50) nih.gov

Anticancer and Antitumor Activities

Derivatives of the thiophene scaffold have shown significant promise as anticancer and antitumor agents. nih.gov These compounds have been found to exhibit cytotoxic effects against various cancer cell lines through mechanisms such as kinase inhibition and the induction of apoptosis. nih.govresearchgate.net

Research into novel fused thiophene derivatives has identified potent agents against liver (HepG2) and prostate (PC-3) cancer cell lines. researchgate.net Specifically, compounds designated as 3b and 4c emerged as the most promising candidates, demonstrating significant cytotoxic activity. researchgate.net Mechanistic studies revealed that these compounds act as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Protein Kinase B (AKT), key proteins in cancer cell proliferation and survival. researchgate.net Their activity leads to cell cycle arrest in the S phase and subsequent apoptosis. researchgate.net

In a different study, newly synthesized (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivatives were evaluated for their anticancer effects against colon, lung, breast, and skin cancer cell lines. nih.gov Three analogues, 4a , 4c , and 4g , showed potent and selective cytotoxicity against the HCT-116 colon cancer cell line. nih.gov These compounds were found to induce cell cycle arrest at the S and G2/M phases and were suggested to interact directly with tumor cell DNA. nih.gov

Furthermore, thiophen-2-ylmethylene bis-dimedone derivatives have been identified as novel inhibitors of Werner syndrome ATP-dependent helicase (WRN), a synthetic lethal target for cancers characterized by microsatellite instability (MSI). nih.govnih.gov The inhibition of WRN by these compounds leads to DNA damage and apoptotic cell death in MSI cancer cells, highlighting a new therapeutic strategy. nih.gov

Another novel thiophene, F8 (methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl) amino]-3-thiophenecarboxylate) , was identified from a high-throughput screen for its cytotoxic effects on a lymphoma cell line. nih.gov This compound induced cell death in the low micromolar range across a panel of cancer cell lines, including acute lymphoblastic leukemia, by inducing reactive oxygen species generation, mitochondrial depolarization, and apoptosis. nih.gov

Anticancer Activity of Thiophene Derivatives

CompoundCancer Cell LineActivity (IC₅₀)Reference
Compound 3bHepG2 (Liver)3.105 µM researchgate.net
Compound 3bPC-3 (Prostate)2.15 µM researchgate.net
Compound 4c (fused thiophene)HepG2 (Liver)3.023 µM researchgate.net
Compound 4c (fused thiophene)PC-3 (Prostate)3.12 µM researchgate.net
Compound 4g (indole derivative)HCT-116 (Colon)7.1 ± 0.07 µM nih.gov
Compound 4a (indole derivative)HCT-116 (Colon)10.5 ± 0.07 µM nih.gov
Compound 4c (indole derivative)HCT-116 (Colon)11.9 ± 0.05 µM nih.gov

Antihypertensive Properties

Thiophene derivatives have also been explored for their potential as antihypertensive agents. A series of thienopyrimidine-2,4-diones with (phenylpiperazinyl)alkyl substitutions were synthesized and evaluated for their effects on blood pressure in spontaneously hypertensive rats (SHR). nih.gov Several of these compounds were identified as potent oral antihypertensive agents. nih.gov The research highlighted that three specific thienopyrimidine-2,4-diones containing a [(2-methoxyphenyl)piperazinyl]ethyl moiety were particularly effective at reducing systolic blood pressure. nih.gov Further evaluation demonstrated that these compounds act as alpha 1-antagonists. nih.gov

Another class of compounds, thienylethanolamines, also showed marked antihypertensive activity in the SHR model. plos.org Some of these derivatives were found to antagonize alpha- and/or beta-adrenoreceptor activities. plos.org Additionally, the G protein-coupled receptor 35 (GPR35), which is believed to play a role in hypertension, has been identified as a target for malononitrile derivatives, suggesting another potential mechanism for cardiovascular effects. osti.gov

Antihypertensive Activity of Thienopyrimidinedione Derivatives in SHR

Compound ClassParameterValueDescriptionReference
Thieno[3,4-d]pyrimidinedione (Compound 3)ED-50SBP0.21 mg/kg, poDose to reduce systolic blood pressure by 50 mmHg nih.gov
Thieno[3,2-d]pyrimidinedione (Compound 4)ED-50SBP0.19 mg/kg, poDose to reduce systolic blood pressure by 50 mmHg nih.gov
Thieno[2,3-d]pyrimidinedione (Compound 5)ED-50SBP1.0 mg/kg, poDose to reduce systolic blood pressure by 50 mmHg nih.gov
Thieno[3,2-d]pyrimidinedione (Compound 3)ED50 (alpha blockade)1.7 µg/kg, ivDose to antagonize phenylephrine (B352888) pressor response by 50% nih.gov
Thieno[2,3-d]pyrimidinedione (Compound 4)ED50 (alpha blockade)2.1 µg/kg, ivDose to antagonize phenylephrine pressor response by 50% nih.gov

Antiviral Activities

The antiviral properties of thiophene-containing compounds have been evaluated against a range of viruses. nih.gov Research has led to the identification of derivatives with inhibitory activity against HIV, influenza, and various herpesviruses.

The reverse transcriptase (RT) enzyme of HIV-1 is a critical target for antiviral drugs. A thiophene derivative, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide (NAPETA) , was identified as an effective inhibitor of the DNA polymerase activity of HIV-1 RT. NAPETA inhibited both RNA-dependent and DNA-dependent DNA polymerase activities with IC₅₀ values of 1.2 µM and 2.1 µM, respectively. Its mechanism of action is noncompetitive with respect to the deoxynucleoside triphosphate (dNTP) substrate and appears to involve interference with the formation of the RT-DNA complex. This novel mechanism suggests it could be a lead compound for developing new anti-HIV drugs. Other research has also explored benzothiophene (B83047) analogs as inhibitors of HIV-1 RT.

The hemagglutinin (HA) protein of the influenza virus is crucial for the viral entry process and represents a key target for antiviral drugs. A series of N-[(Thiophen-3-yl)methyl]benzamides were developed as inhibitors of the HA-mediated fusion process. The most active compound from this series, VF-57a , demonstrated a 50% effective concentration (EC₅₀) of approximately 0.8 µM in cells infected with the A/H1N1 virus. It was a potent inhibitor of both A/H1N1 and A/H5N1 pseudovirus entry, with EC₅₀ values of 0.3 µM and 0.8 µM, respectively.

Herpes Simplex Virus (HSV) is a prevalent pathogen responsible for a variety of human diseases. The antiviral activity of nucleoside analogues is often limited by their degradation by cellular enzymes. To circumvent this, a series of 4'-thio-2'-deoxyuridines , which incorporate a sulfur atom into the sugar ring, were synthesized. These compounds exhibited significantly higher anti-HSV activity—between 20 to 600 times more potent—than their corresponding oxygen-containing counterparts. The proposed mechanism suggests that these thiophene-containing nucleosides are preferentially phosphorylated by the viral thymidine (B127349) kinase (TK) in infected cells and are subsequently incorporated into the viral DNA, where they act as more effective inhibitors of viral DNA synthesis.

Human cytomegalovirus (HCMV) is a major pathogen, particularly in immunocompromised individuals and newborns. nih.gov The search for new antiviral agents has led to the investigation of thiophene derivatives. A class of compounds known as N-hydroxy thienopyrimidine-2,4-diones (HtPD) , previously identified as HIV-1 RNase H inhibitors, were repurposed and characterized as inhibitors of the HCMV pUL89-C endonuclease, which is essential for viral genome packaging. nih.gov Several HtPD analogs inhibited HCMV replication in the low micromolar range without significant cytotoxicity. nih.gov

Anti-HCMV Activity of N-hydroxy thienopyrimidine-2,4-dione (HtPD) Analogs

CompoundAntiviral Activity (EC₅₀)Cytotoxicity (CC₅₀)Reference
HtPD analog 13m4.7 µM> 50 µM nih.gov
HtPD analog 13g15 µM> 50 µM nih.gov
HtPD analog 14f10 µM> 50 µM nih.gov
HtPD analog 14g14 µM> 50 µM nih.gov

Anti-inflammatory Properties

Derivatives of this compound have demonstrated notable anti-inflammatory effects. A study focused on a series of novel thiophen-2-ylmethylene-based derivatives identified compounds with significant in vivo anti-inflammatory efficiency. nih.gov The anti-inflammatory activity was assessed using the formalin-induced paw edema model, a standard method for evaluating anti-inflammatory agents.

In this research, several newly synthesized compounds incorporating various nitrogenous heterocyclic rings were evaluated. nih.gov Among these, two compounds, designated as 6 and 11a , exhibited a rapid onset and prolonged duration of anti-inflammatory potency that surpassed that of the widely used nonsteroidal anti-inflammatory drug (NSAID), celecoxib. nih.gov Further investigation into the mechanism of action revealed that the anti-inflammatory effects of these potent derivatives are linked to their ability to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key cytokine involved in the inflammatory cascade. nih.gov Compounds 6 and 11a showed a remarkable inhibitory effect on TNF-α production, greater than that of celecoxib. nih.gov Other derivatives, such as 4a and 7a , displayed an inhibitory effect on TNF-α production that was comparable to celecoxib. nih.gov

Another study investigated the anti-inflammatory activity of (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone (BTTSC), a derivative of the subject compound. This research utilized the croton oil-induced ear edema model and carrageenan-induced paw edema model. nih.gov The results indicated that BTTSC significantly reduced edema in the carrageenan-induced paw edema model, particularly in the initial phase of the inflammatory response. This suggests that the compound may act on early inflammatory mediators, with further tests confirming an action involving histamine (B1213489) pathways. nih.gov

Table 1: Anti-inflammatory Activity of Thiophen-2-ylmethylene Derivatives
CompoundAnti-inflammatory Potency Compared to CelecoxibMechanism of ActionReference
6BetterInhibition of TNF-α production nih.gov
11aBetterInhibition of TNF-α production nih.gov
4aModerateInhibition of TNF-α production nih.gov
7aModerateInhibition of TNF-α production nih.gov
7bModerateNot specified nih.gov
9bModerateNot specified nih.gov
(E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone (BTTSC)Significant reduction in paw edemaAction via histamine pathways nih.gov

Antioxidant Activity

While direct studies on the antioxidant activity of this compound are limited, research on related thiophene derivatives suggests potential in this area. Thiophene-based compounds, in general, are recognized for their antioxidant properties. mdpi.com A study on thiophene and its aminocarbonitrile derivative, 2-amino-4,5,6,7-tetrahydro-1-thiophene-3-carbonitrile (ATS), investigated their antiradical activity. mdpi.comresearchgate.net The study utilized methods such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and squarewave voltammetry (SWV) to determine the redox characteristics of these compounds. mdpi.comresearchgate.net

The antiradical activity was also assessed using the stable 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical. mdpi.comresearchgate.net The detection of anodic peaks during the oxidation of thiophene and its derivatives in these electrochemical tests indicates the presence of antiperoxyradical activity, suggesting their capacity to act as antioxidants. mdpi.comresearchgate.net Further research is necessary to specifically evaluate the antioxidant potential of this compound and to elucidate its mechanism of action in scavenging free radicals.

Analgesic Effects

The analgesic properties of thiophen-2-ylmethylene derivatives have been explored in conjunction with their anti-inflammatory activities. In the same study that identified potent anti-inflammatory derivatives, the analgesic effects of selected bioactive candidates were also evaluated. nih.gov

Notably, compound 6 demonstrated a promising and long-acting analgesic effect that was superior to the reference drug used in the study. nih.gov In contrast, compounds 4a and 7a exhibited mild analgesic activity. nih.gov These findings suggest that the thiophen-2-ylmethylene scaffold can be a valuable template for the development of new analgesic agents. The dual action of some of these derivatives as both anti-inflammatory and analgesic compounds makes them particularly interesting for the management of pain associated with inflammation.

Table 2: Analgesic Activity of Thiophen-2-ylmethylene Derivatives
CompoundAnalgesic EffectReference
6Promising and long-acting, exceeding the reference drug nih.gov
4aMild nih.gov
7aMild nih.gov

Molluscicidal Activity

Currently, there is a lack of specific research data on the molluscicidal activity of this compound. The existing literature on molluscicides focuses on a variety of other chemical compounds and natural plant extracts. plantprotection.pl While thiophene derivatives have been investigated for a wide range of biological activities, their potential to control snail populations has not been a primary area of investigation. Therefore, the molluscicidal properties of this compound remain an unexplored area of its biological profile.

Investigation of Ligand Properties for Metal Complexation

The structure of this compound suggests its potential to act as a ligand in the formation of metal complexes. The presence of the thiophene ring and the nitrogen atoms of the malononitrile group provides potential coordination sites for metal ions. evitachem.com

Q & A

Q. Basic

  • ¹H/¹³C NMR : Peaks at δ 7.30–7.94 ppm (¹H) and 78.6–151.6 ppm (¹³C) confirm the thiophene and dicyanovinyl moieties .
  • X-ray crystallography : Triclinic crystal system (space group P-1) with unit cell parameters a = 3.9497 Å, b = 9.0268 Å, c = 12.2935 Å .
  • IR spectroscopy : Strong absorption at 2223 cm⁻¹ (C≡N stretch) and 1575 cm⁻¹ (C=C) .

How is this compound utilized in heterocyclic synthesis?

Basic
It serves as a key precursor in:

  • Benzimidazole formation : Reacts with 1,2-phenylenediamine derivatives via Michael addition and cyclization under solvent-free or aqueous conditions (yields >85%) .
  • Pyridine derivatives : Forms 2-amino-3-cyanopyridines through multicomponent reactions with NH₄OAc .
  • Thiazole hybrids : Reacts with hydrazine or benzenediazonium chloride to yield antimicrobial thiazole derivatives .

How does the molecular structure influence its electronic properties for optoelectronic applications?

Advanced
The dicyanovinyl-thiophene backbone enables:

  • Charge-transfer transitions : Enhanced by π-conjugation, critical for nonlinear optical (NLO) materials (e.g., second/third harmonic generation) .
  • Electron-withdrawing capacity : Facilitates use as a non-fullerene acceptor in organic solar cells (OSCs). Derivatives show broad absorption spectra (λmax ~607 nm via DFT/B3LYP) .
  • Solvatochromism : Optical properties vary with solvent polarity, as observed in pyrene-based analogues .

What mechanistic insights explain its reactivity in multicomponent reactions?

Q. Advanced

  • Michael addition-initiated pathways : 1,2-Phenylenediamine attacks the electron-deficient dicyanovinyl group, forming intermediates that undergo cyclization and hydrogen transfer .
  • Catalyst role : MgBr₂·OEt₂ activates the carbonyl group, accelerating condensation kinetics .
  • Thermal vs. photochemical conditions : Thermal methods favor cyclization, while irradiation (λ >340 nm) may induce isomerization in derivatives .

How can computational methods predict its photophysical behavior?

Q. Advanced

  • DFT calculations : B3LYP/6-31G(d,p) accurately predicts λmax (e.g., 607.8 nm vs. experimental 634 nm for related acceptors) .
  • Correlation-energy models : Colle-Salvetti density-functional formulas validate electronic structure and correlation potentials .
  • Solvent effect simulations : CAM-B3LYP assesses solvatochromic shifts in UV-vis spectra .

What strategies optimize its performance in nonlinear optical (NLO) materials?

Q. Advanced

  • π-Extension : Incorporating fused rings (e.g., cyclohexenylidene) enhances hyperpolarizability .
  • Donor-acceptor tuning : Substituting thiophene with stronger donors (e.g., IDT or TT units) improves charge separation .
  • Crystal engineering : Aligning molecules via nanowire/microwire growth (e.g., from CH₂Cl₂) maximizes NLO response .

What are the key challenges in reconciling experimental and computational data for this compound?

Q. Advanced

  • Functional selection : B3LYP underestimates absorption maxima compared to uB97XD or CAM-B3LYP for charge-transfer states .
  • Crystallographic vs. solution-phase data : Solid-state packing (e.g., triclinic symmetry ) may differ from solution conformers, affecting property comparisons.
  • Kinetic vs. thermodynamic products : Reaction conditions (e.g., solvent, catalyst) influence intermediate stability and final product distribution .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Thiophen-2-ylmethylene)malononitrile
Reactant of Route 2
2-(Thiophen-2-ylmethylene)malononitrile

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